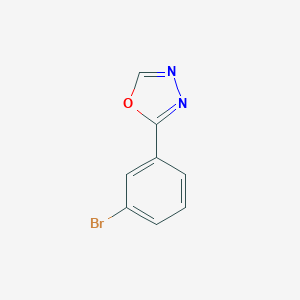

2-(3-Bromophenyl)-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAUICDGONASOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359649 | |

| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-34-7 | |

| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 6. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. m-Bromobenzohydrazide | C7H7BrN2O | CID 520941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromobenzoic acid hydrazide [webbook.nist.gov]

- 10. biosynce.com [biosynce.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.utar.edu.my [eprints.utar.edu.my]

- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 14. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - ProQuest [proquest.com]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. 3-Bromobenzhydrazide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-(3-Bromophenyl)-1,3,4-oxadiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-1,3,4-oxadiazole, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical identity, including its CAS number and structural features. A thorough examination of its synthesis is presented, featuring a detailed experimental protocol and a workflow diagram. The guide also summarizes its physicochemical properties and explores its significant applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is of particular interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including antibacterial, anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2][3] Their unique structural and electronic properties contribute to their ability to interact with various biological targets, making them a valuable framework in the design of new drugs.[1] this compound serves as a crucial intermediate, providing a reactive handle for further molecular elaboration through cross-coupling reactions, thus enabling the synthesis of a wide array of novel drug candidates.

Chemical Identity and Structure

CAS Number and Nomenclature

Molecular Structure and Formula

-

InChI Key : WKAUICDGONASOP-UHFFFAOYSA-N[4]

The structure of this compound consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a 3-bromophenyl group. The bromine atom on the phenyl ring provides a key site for synthetic modifications, particularly for palladium-catalyzed cross-coupling reactions.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 2-substituted-1,3,4-oxadiazoles typically involves the cyclization of an acylhydrazide. A common and effective method for preparing this compound involves the reaction of 3-bromobenzohydrazide with an orthoformate, followed by cyclization.

Synthetic Workflow

Figure 2: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of this compound.

Materials:

-

3-Bromobenzohydrazide

-

Triethyl orthoformate

-

Ethanol

-

Phosphorus oxychloride (alternative cyclizing agent)

-

Ice

-

Sodium bicarbonate solution (20%)

Procedure:

-

Reaction of Hydrazide: In a round-bottom flask, dissolve 3-bromobenzohydrazide (1 mmol) in an appropriate solvent such as phosphorus oxychloride (5 mL).[3]

-

Addition of Carboxylic Acid: To this solution, add a suitable carboxylic acid or its derivative. For the synthesis of the parent compound, an orthoformate is typically used.[3]

-

Reflux: Reflux the reaction mixture for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[3]

-

Neutralization and Precipitation: Neutralize the mixture with a 20% sodium bicarbonate solution. A solid precipitate of this compound will form.[3]

-

Isolation and Purification: Filter the solid, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.[3]

Causality behind Experimental Choices:

-

Phosphorus oxychloride is a powerful dehydrating agent that facilitates the cyclization of the hydrazide intermediate to the oxadiazole ring.

-

Pouring the reaction mixture onto ice helps to quench the reaction and precipitate the product, which is typically a solid at room temperature.

-

Neutralization with sodium bicarbonate is crucial to remove any acidic byproducts and to ensure the complete precipitation of the final compound.

-

Recrystallization is a standard purification technique for solid organic compounds, which removes impurities and yields a product of higher purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [4][7] |

| Molecular Weight | 225.04 g/mol | [4][5] |

| Monoisotopic Mass | 223.95853 Da | [4] |

| Physical Form | Solid | [5] |

| Purity | Typically >95% | [5] |

| Storage | Sealed in a dry environment at room temperature. | [5] |

| XLogP3-AA | 2.1 | [4] |

Applications in Drug Development

This compound is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of diverse substituents at the 3-position of the phenyl ring.

Precursor for Boronic Acid Derivatives

A significant application of this compound is its use as a starting material for the synthesis of 3-(1,3,4-oxadiazol-2-yl)phenylboronic acids and their esters.[6] These boronic acid derivatives are highly valuable intermediates in organic synthesis, particularly for the construction of biaryl compounds through Suzuki coupling.[6]

Figure 3: Synthesis of boronic acid derivatives from this compound.

Synthesis of Biologically Active Molecules

The 1,3,4-oxadiazole nucleus is a common feature in many biologically active compounds. By using this compound as a scaffold, medicinal chemists can synthesize novel derivatives with potential activities, including:

-

Anti-inflammatory and Analgesic Agents: Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives with significant anti-inflammatory and analgesic properties.[3][8]

-

Antibacterial Agents: The 1,3,4-oxadiazole ring is also present in compounds exhibiting antibacterial activity.[3][9]

-

Anticancer Agents: The versatility of the 1,3,4-oxadiazole scaffold has been exploited to develop novel anticancer agents.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure, accessible synthesis, and the reactivity of the bromo substituent make it an ideal starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its key characteristics and applications, highlighting its importance for researchers and scientists in drug discovery.

References

- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). PubChemLite.

- 2-(4-bromophenyl)-5-trifluoromethyl-1,3,4-oxadiazole. (n.d.). Boron Molecular.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3914. [Link]

- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233. [Link]

- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (2009). R Discovery.

- 2-(4-Bromophenyl)-1,3,4-oxadiazole. (n.d.). PubChem.

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2023). RSC Advances, 13(36), 25359-25374. [Link]

- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). BMC Chemistry, 14(1), 25. [Link]

- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Mini-Reviews in Medicinal Chemistry, 23(1), 1-1. [Link]

- Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. (2017). ResearchGate.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111. [Link]

Sources

- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - ProQuest [proquest.com]

- 4. This compound | C8H5BrN2O | CID 978127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 7. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of 1,3,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole core is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-oxadiazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies for accessing this privileged scaffold, explore its wide-ranging therapeutic applications—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects—and elucidate the underlying mechanisms of action. This guide emphasizes the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Furthermore, detailed experimental protocols for a representative synthesis and a key biological assay are provided to offer practical insights for laboratory application. Visualizations of synthetic pathways and biological mechanisms are included to facilitate a deeper understanding of the concepts discussed.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole is an aromatic heterocycle containing one oxygen and two nitrogen atoms.[2][4] Its structure is derived from furan by the replacement of two methane groups with two pyridine-type nitrogen atoms.[2][5] This arrangement confers a unique set of properties that make it a highly attractive scaffold in drug design. The oxadiazole ring is metabolically stable and can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties by participating in hydrogen bonding interactions with biological targets.[6][7] The versatility of the 2- and 5-positions of the ring allows for the introduction of various substituents, enabling fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize biological activity.[8]

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

A variety of synthetic routes have been developed to construct the 1,3,4-oxadiazole core, offering access to a wide array of derivatives. The most common approaches involve the cyclization of acylhydrazides or related precursors.

Oxidative Cyclization of Acylhydrazones

One prevalent method involves the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization.[9] Various oxidizing agents can be employed for this transformation. For instance, a transition-metal-free method utilizes stoichiometric molecular iodine with potassium carbonate.[1][9]

Cyclodehydration of 1,2-Diacylhydrazines

The cyclodehydration of 1,2-diacylhydrazines is another fundamental route to 2,5-disubstituted 1,3,4-oxadiazoles. This reaction typically requires dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent, often under microwave irradiation to accelerate the reaction.[1][5]

From Hydrazides and Carbon Disulfide

For the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, a common starting point is the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[9] These versatile thiol intermediates can then be further functionalized.

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: Generalized synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[10][11] 1,3,4-Oxadiazole derivatives have demonstrated potent and broad-spectrum antimicrobial activity.[10][11][12]

Antibacterial Activity

Numerous studies have reported the efficacy of 1,3,4-oxadiazoles against both Gram-positive and Gram-negative bacteria.[13] Some derivatives have shown activity comparable or superior to standard antibiotics like ampicillin and ciprofloxacin.[10] For example, certain 1,3,4-oxadiazole derivatives have been shown to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by inhibiting penicillin-binding proteins (PBPs) involved in cell wall biosynthesis.[14] Additionally, these compounds can prevent and disrupt biofilm formation, a key virulence factor in chronic infections.[6]

Antifungal, Antiviral, and Antitubercular Activities

The antimicrobial spectrum of 1,3,4-oxadiazoles extends to fungi, viruses, and mycobacteria.[3] Derivatives have been identified with significant activity against pathogenic fungi like Candida albicans and Aspergillus niger.[13] Notably, the FDA-approved antiretroviral drug Raltegravir, used in the treatment of HIV, features a 1,3,4-oxadiazole moiety and functions by inhibiting the viral integrase enzyme.[4][15] Furthermore, various derivatives have shown promising activity against Mycobacterium tuberculosis.[2]

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents due to the diverse mechanisms through which its derivatives can exert cytotoxic and antiproliferative effects.[16][17][18]

Mechanisms of Anticancer Action

1,3,4-Oxadiazole derivatives target various critical pathways in cancer cells:

-

Enzyme Inhibition: They have been shown to inhibit a range of enzymes crucial for cancer cell proliferation and survival, including histone deacetylases (HDACs), telomerase, topoisomerases, and thymidylate synthase.[18][19][20] HDAC inhibitors containing the 1,3,4-oxadiazole core, for instance, can induce apoptosis and cell cycle arrest in cancer cells.[18]

-

Growth Factor Receptor Inhibition: Some derivatives act as inhibitors of growth factor receptors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are pivotal in tumor growth and angiogenesis.[21]

-

Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, certain 1,3,4-oxadiazoles can disrupt cell division, leading to mitotic arrest and apoptosis.[16]

-

Apoptosis Induction: Many derivatives induce programmed cell death through various intrinsic and extrinsic pathways, often involving the modulation of apoptotic and anti-apoptotic proteins.[19] For example, some compounds have been shown to induce apoptosis by increasing the percentage of cells in the sub-G1 phase of the cell cycle.[22]

The following diagram illustrates some of the key anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the anticancer potency of 1,3,4-oxadiazole derivatives.[23] For instance, the nature and position of substituents on the aryl rings at the 2- and 5-positions significantly influence cytotoxicity. The introduction of electron-withdrawing or bulky groups can enhance activity against specific cancer cell lines.[19] Hybrid molecules, where the 1,3,4-oxadiazole ring is conjugated with other anticancer pharmacophores like benzimidazole or piperazine, have also shown synergistic effects.[17][24]

| Compound Series | Key Substituents | Target Cell Line | IC₅₀ (µM) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | Diphenylamine moiety | HT29 (Colon) | 1.3 - 2.0 | [23] |

| Thio-acetamide derivatives | N-phenylacetamide | A549 (Lung) | <0.14 | [19] |

| Asymmetric disulfides | Chlorophenyl, methoxyphenyl | SMMC-7721 (Liver) | Potent inhibition | [18] |

| Pyrazole hybrids | Thioglycoside | MCF-7 (Breast) | 2.67 (mg/mL) | [17] |

Table 1: Examples of Potent Anticancer 1,3,4-Oxadiazole Derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. However, their use is often limited by gastrointestinal side effects. 1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents with potentially improved safety profiles.[7][8] Their mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[7] Replacing the carboxylic acid group of traditional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity while reducing ulcerogenic potential.[7]

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and a significant portion of patients do not achieve adequate seizure control with existing antiepileptic drugs (AEDs).[25][26] 1,3,4-Oxadiazole derivatives have been investigated as a novel class of anticonvulsant agents.[25][27] Their activity is often assessed using standard models such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizure tests.[25][28] Some derivatives are thought to exert their effects by interacting with benzodiazepine receptors or by modulating GABAergic neurotransmission.[29]

Experimental Protocols

To provide a practical context, this section details a representative synthesis of a 2,5-disubstituted 1,3,4-oxadiazole and a standard protocol for evaluating in vitro anticancer activity.

Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole

This protocol is a representative example of a ceric ammonium nitrate (CAN) catalyzed synthesis.[15]

Rationale: This one-pot reaction provides an efficient and straightforward method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from readily available starting materials. CAN acts as a mild and effective catalyst for the oxidative cyclization.

Materials:

-

p-Toluic benzhydrazide (1 mmol)

-

4-Methoxybenzaldehyde (1 mmol)

-

Ceric Ammonium Nitrate (CAN) (catalytic amount)

-

Dichloromethane (DCM) (30 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve p-toluic benzhydrazide (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in dichloromethane (30 mL).

-

Add a catalytic amount ("a pinch") of CAN to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 10-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product will precipitate out of the solution. Filter the solid product.

-

Wash the filtered solid with cold water to remove any remaining catalyst and inorganic byproducts.

-

Dry the crude product.

-

Recrystallize the dried product from ethanol to obtain the pure 2-(4-methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole.

-

Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Protocol: In Vitro Anticancer Activity using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard, reliable method for screening the cytotoxic potential of novel compounds.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (1,3,4-oxadiazole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

1,3,4-Oxadiazole derivatives represent a versatile and highly valuable class of heterocyclic compounds in the field of drug discovery.[1] Their broad spectrum of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscores their therapeutic potential.[1][3] The metabolic stability of the oxadiazole ring, coupled with its ability to act as a bioisostere and engage in crucial hydrogen bonding, makes it a privileged scaffold for medicinal chemists.[6][7]

Future research will likely focus on the design of novel hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacophores to achieve synergistic effects and overcome drug resistance.[20][24] A deeper understanding of their mechanisms of action at the molecular level, aided by computational docking studies and advanced biological assays, will be critical for the rational design of more potent and selective drug candidates.[27] The continued exploration of the vast chemical space around the 1,3,4-oxadiazole nucleus holds immense promise for the development of next-generation therapeutics to address pressing global health challenges.

References

- Bollikolla, H. B., & Bheemavarapu, H. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-281. [Link]

- Tümtürk, H., Ceylan, Ş., & Alıcı, B. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(44), 40579–40592. [Link]

- Gawryś, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

- Verma, A., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. [Link]

- Gawryś, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

- Akhtar, M. J., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6202. [Link]

- Kumar, A., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Indo American Journal of Pharmaceutical Sciences, 5(1), 384-392. [Link]

- Bollikolla, H. B., & Bheemavarapu, H. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-281. [Link]

- Rajak, H., et al. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, 61(2), 151-159. [Link]

- Wang, Y., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 13(8), 753-765. [Link]

- Kumar, A., et al. (2024). A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. International Journal of Research Publication and Reviews, 5(12), 4297-4303. [Link]

- Kumar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemical Reviews, 6(1), 1-20. [Link]

- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(36), 7645-7650. [Link]

- Sharma, S., et al. (2023). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(2), 124-133. [Link]

- Kumar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemical Reviews, 6(1), 1-20. [Link]

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]

- Balachandra, A., et al. (2022). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Assay and Drug Development Technologies. [Link]

- Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 18-29. [Link]

- Singh, A. K., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4-Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 319–326. [Link]

- Nazar, S., et al. (2020). Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. Archiv der Pharmazie, 353(7), e1900342. [Link]

- Gawryś, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

- Nazar, S., et al. (2020). Recent progress of 1,3,4‐oxadiazoles as anticonvulsants: Future horizons. Archiv der Pharmazie, 353(7), 1900342. [Link]

- Głowacka, I. E., & Uliasz, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]

- Kumar, R., et al. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis, 21(8), 1014-1020. [Link]

- Karczmarzyk, Z., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 19(12), 4064. [Link]

- Shreyas, B. R., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Journal of Applied Pharmaceutical Science, 11(12), 133-139. [Link]

- Kiran, S., et al. (2022). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Trends in Sciences, 19(19), 5998. [Link]

- Kumar, A., et al. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Mini-Reviews in Medicinal Chemistry, 24(20), 1800-1821. [Link]

- Płazińska, A., et al. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 26(15), 4443. [Link]

- Pisano, C., et al. (2018).

- Kakefuda, A., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. [Link]

- Sharma, U., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Medicinal Chemistry, 21(9). [Link]

- Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(8), 921-933. [Link]

- Almasirad, A., et al. (2014). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Pharmaceutical Sciences, 20(1), 11-17. [Link]

- Rangaswamy, J., et al. (2017). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Pharmacology, 8, 195. [Link]

- Kumar, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 10(10), 1436–1441. [Link]

- Stana, A., et al. (2023). Antimicrobial and antiprotozoal activity of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines: a review. Journal of Antimicrobial Chemotherapy, 78(10), 2355-2371. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [ouci.dntb.gov.ua]

- 13. ijmspr.in [ijmspr.in]

- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijrpr.com [ijrpr.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 23. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]

- 25. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent progress of 1,3,4‐oxadiazoles as anticonvulsants: Future horizons | Semantic Scholar [semanticscholar.org]

- 27. Thieme E-Journals - Journal of Health and Allied Sciences NU / [thieme-connect.com]

- 28. tis.wu.ac.th [tis.wu.ac.th]

- 29. brieflands.com [brieflands.com]

spectroscopic analysis of 2-(3-Bromophenyl)-1,3,4-oxadiazole (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3-Bromophenyl)-1,3,4-oxadiazole

Authored by a Senior Application Scientist

Foreword: The Imperative of Structural Verification in Modern Chemistry

In the realms of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound is merely a hypothesis until its atomic connectivity and configuration are rigorously proven. Spectroscopic analysis provides the empirical evidence required to turn hypothesis into fact. This guide offers a detailed exploration of the key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound, a heterocyclic scaffold of significant interest in drug development.[1][2][3] Our focus extends beyond mere data reporting; we delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for analysis.

The target molecule, this compound, possesses a unique combination of a halogenated aromatic system and a five-membered heterocyclic ring. This structure presents distinct and characterizable spectroscopic features that, when analyzed in concert, provide a comprehensive and definitive structural portrait.

Molecular Blueprint: this compound

Before delving into the spectra, understanding the molecule's constituent parts is crucial. The structure consists of two key moieties:

-

The 1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its electron-deficient nature influences the electronic environment of the attached phenyl ring.[1][3][4]

-

The 3-Bromophenyl Group: A benzene ring substituted with a bromine atom at the meta position relative to the oxadiazole linkage. The bromine atom's electronegativity and the substitution pattern create a distinct set of signals in the NMR spectrum.

Chemical Structure:

(Note: Simplified 2D representation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR provides a count of chemically distinct protons and reveals their neighboring protons through spin-spin coupling. For this compound, we expect signals from the single proton on the oxadiazole ring and the four protons on the bromophenyl ring.

Expected ¹H NMR Spectral Features:

-

Oxadiazole Proton (H-5): A sharp singlet is anticipated for the proton attached to the oxadiazole ring. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, this proton is significantly deshielded and is expected to appear at a high chemical shift (δ), typically in the range of 8.5-9.5 ppm .

-

Bromophenyl Protons (Aromatic Region): The four protons on the meta-substituted phenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and splitting patterns are dictated by the electronic effects of both the bromine atom and the oxadiazole ring.

-

H-2': The proton ortho to the oxadiazole ring and ortho to the bromine atom will likely appear as a triplet or a narrow multiplet.

-

H-4': The proton para to the bromine and ortho to the oxadiazole ring will likely be a doublet of doublets or a multiplet.

-

H-5': The proton meta to both substituents will likely appear as a triplet.

-

H-6': The proton ortho to the oxadiazole and meta to the bromine will likely be a doublet of doublets or a multiplet.

-

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5 (Oxadiazole) | 9.1 - 9.3 | Singlet (s) | 1H |

| Aromatic Protons | 7.5 - 8.4 | Multiplet (m) | 4H |

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule, offering a direct map of the carbon skeleton.

Expected ¹³C NMR Spectral Features:

Due to the molecule's asymmetry, we expect a total of 8 distinct carbon signals .

-

Oxadiazole Carbons: The two carbons within the 1,3,4-oxadiazole ring are highly deshielded and appear at low field.[5][6]

-

C-2 (attached to phenyl ring): Expected around δ 164-166 ppm .

-

C-5 (attached to H): Expected around δ 155-158 ppm .

-

-

Bromophenyl Carbons:

-

C-Br (C-3'): The carbon directly attached to bromine will appear in the aromatic region, typically around δ 122-124 ppm . Its signal may be broadened due to quadrupolar relaxation effects of the bromine nucleus.

-

C-ipso (C-1'): The carbon attached to the oxadiazole ring is expected around δ 125-130 ppm .

-

Other Aromatic Carbons (C-2', C-4', C-5', C-6'): These will resonate within the typical aromatic carbon range of δ 120-135 ppm .[6]

-

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Oxadiazole) | 164.5 |

| C-5 (Oxadiazole) | 156.0 |

| C-1' (ipso-Aryl) | 128.0 |

| C-3' (C-Br) | 122.5 |

| Aromatic CH Carbons | 125.0 - 135.0 |

Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[1]

Characteristic IR Absorption Bands:

-

Aromatic C-H Stretch: A sharp peak or series of peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).

-

C=N Stretch (Oxadiazole Ring): A strong absorption band characteristic of the carbon-nitrogen double bond within the heterocyclic ring, expected around 1610-1640 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to strong absorptions from the phenyl ring vibrations, appearing in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Oxadiazole Ring): The ether-like linkage within the oxadiazole ring gives rise to a strong, characteristic band, typically in the 1020-1250 cm⁻¹ range. The exact position can be diagnostic for the 1,3,4-oxadiazole isomer.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, expected around 500-650 cm⁻¹ .

Data Summary: Key IR Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3150 | Medium |

| C=N Stretch | Oxadiazole Ring | 1610 - 1640 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch | Oxadiazole Ring | 1020 - 1250 | Strong |

| C-Br Stretch | Aryl Halide | 500 - 650 | Medium |

Experimental Protocol for FT-IR Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns upon ionization.[7][8]

Expected Mass Spectrum Features:

-

Molecular Formula: C₈H₅BrN₂O

-

Molecular Ion (M⁺) Peak: The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion.[8]

-

M⁺ peak at m/z ≈ 224 (corresponding to the ⁷⁹Br isotope).

-

[M+2]⁺ peak at m/z ≈ 226 (corresponding to the ⁸¹Br isotope).

-

These two peaks will have a relative intensity ratio of approximately 1:1 . This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. Plausible fragmentation includes:

-

Loss of N₂ and CO, leading to a bromophenyl cyanide radical cation.

-

Cleavage to form the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157, which is often a very stable and abundant fragment.

-

Cleavage to form the oxadiazole-containing fragment.

-

Visualization: Plausible Fragmentation Pathway

Caption: A simplified EI-MS fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (cations and radical cations).

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Analysis: A Holistic Approach to Structural Elucidation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, complementary methods.

Visualization: Integrated Spectroscopic Workflow

Caption: The convergence of spectroscopic data for structural proof.

The logical process is as follows:

-

Mass Spectrometry confirms the molecular weight and elemental composition (presence of one Br atom).

-

IR Spectroscopy confirms the presence of the key functional groups: the oxadiazole ring and the aromatic system.

-

NMR Spectroscopy provides the definitive map of the molecular skeleton, confirming the specific 1,3,4-oxadiazole isomer and the meta-substitution pattern on the phenyl ring.

Together, these techniques provide an interlocking, self-validating system that leaves no ambiguity as to the identity and purity of this compound.

References

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- Patel, K. D., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. International Journal of Chemical and Physical Sciences.

- Al-Saidi, S. F. (n.d.).

- Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 311-316.

- Arshad, N., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 36(1).

- National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. PubChem Compound Database.

- Çetinkaya, E., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- ResearchGate. (n.d.). Synthesis, characterization and biological activity studies of 1,3,4-oxadiazole analogs.

- STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review.

- Głowacka, I. E., & Ciesielski, M. (2025).

- Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Aasif, S., et al. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221.

- ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives.

- National Center for Biotechnology Information. (n.d.). This compound. PubChemLite.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Thallaj, N. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidinedione derivatives. Journal of Biological, Pharmaceutical and Chemical Research, 9(2), 26-45.

- ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57, 3168-3170.

- ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

Sources

- 1. journalspub.com [journalspub.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jobpcr.com [jobpcr.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C8H5BrN2O | CID 978127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 5378-34-7 [sigmaaldrich.com]

A Guide to the Crystal Structure of 2-(3-Bromophenyl)-1,3,4-oxadiazole Derivatives for Drug Discovery

This technical guide provides an in-depth exploration of the synthesis, crystal structure, and biological significance of 2-(3-bromophenyl)-1,3,4-oxadiazole derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic data with pharmacological insights to illuminate the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] This structural motif is integral to a vast array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The presence of the oxadiazole core in various drug candidates has been linked to improved biological efficacy, making it an essential framework in drug discovery.[2] The introduction of a bromophenyl substituent at the 2-position of the oxadiazole ring creates a molecule with significant potential for further functionalization and tailored biological activity.[4][5] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.[6][7]

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound and its derivatives typically follows well-established synthetic routes. A common and effective strategy involves the oxidative cyclization of hydrazones or the condensation of hydrazides with various reagents.[2][8]

General Synthetic Protocol

One prevalent method involves the reaction of a hydrazide with an aldehyde, followed by oxidative cyclization. For instance, a novel series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized by reacting 3-(4-bromobenzoyl)propionic acid with various aryl acid hydrazides in the presence of phosphorous oxychloride.[5] Another approach is the metal-halogen exchange reaction, where this compound derivatives are used as starting materials.[9]

Step-by-Step Methodology (Illustrative Example):

-

Hydrazone Formation: An appropriate aryl acid hydrazide is dissolved in a suitable solvent like ethanol. To this, 3-(4-bromobenzoyl)propionic acid is added.

-

Cyclization: The reaction mixture is refluxed in the presence of a dehydrating/cyclizing agent, such as phosphorous oxychloride, for several hours.[5]

-

Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base like sodium bicarbonate solution. The resulting solid precipitate is filtered, washed with water, and dried.[5]

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as methanol or an ethanol/chloroform mixture, to yield single crystals appropriate for X-ray diffraction analysis.[10]

Crystallization Workflow Diagram

Caption: Workflow for obtaining single crystals.

Crystallographic Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these compounds.[6] This technique provides precise data on bond lengths, bond angles, and the crucial intermolecular interactions that govern the crystal packing.[7]

Key Structural Features

Crystal structures of 1,3,4-oxadiazole derivatives reveal several key architectural features that influence their physicochemical properties and biological activities.

-

Planarity: The 1,3,4-oxadiazole ring is inherently planar. The dihedral angle between this central ring and the appended (bromo)phenyl rings is a critical parameter. For example, in the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, the benzene ring is inclined to the oxadiazole ring by 10.44 (8)°.[10] This twist can significantly affect the molecule's ability to fit into a target's binding site.

-

Intermolecular Interactions: The stability of the crystal lattice is dictated by a network of non-covalent interactions.[7]

-

Hydrogen Bonds: While the oxadiazole ring itself is a weak hydrogen bond acceptor, substituents on the phenyl rings can participate in stronger hydrogen bonding. Weak C-H···N and C-H···O interactions are also commonly observed and are important for stabilizing the crystal packing.[7]

-

Halogen Bonds: The bromine atom on the bromophenyl group is an effective halogen bond donor, capable of forming directional interactions with Lewis basic atoms like oxygen and nitrogen from neighboring molecules.

-

π-π Stacking: The aromatic nature of the oxadiazole and phenyl rings facilitates π-π stacking interactions. In the adamantyl-substituted bromophenyl oxadiazole, these interactions, with centroid-centroid distances of 3.6385 (7) Å, connect molecular chains into layers.[10]

-

Representative Crystallographic Data

The following table summarizes representative crystallographic data for a 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole derivative, illustrating the typical parameters obtained from a single-crystal X-ray analysis.[10]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 |

| b (Å) | 6.4753 |

| c (Å) | 19.6761 |

| β (°) | 114.924 |

| Volume (ų) | 1531.76 |

| Z | 4 |

| Dihedral Angle (°) | 10.44 |

| (Oxadiazole/Bromophenyl) |

Visualization of Intermolecular Interactionsdot

Sources

- 1. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - ProQuest [proquest.com]

- 6. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Bromophenyl)-1,3,4-oxadiazole

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Promising Scaffold

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester groups.[1] The subject of this guide, 2-(3-Bromophenyl)-1,3,4-oxadiazole, incorporates this privileged heterocycle with a bromophenyl substituent, a common feature in pharmacologically active compounds that can influence binding affinities and metabolic pathways. As with any compound destined for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These fundamental physicochemical properties govern its formulation, delivery, and ultimately, its therapeutic efficacy and safety profile. This document serves as a comprehensive technical resource, providing both theoretical insights and practical methodologies for the characterization of this compound.

I. Core Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability profiles. These properties, summarized in the table below, provide initial clues to its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | PubChem[2] |

| Molecular Weight | 225.04 g/mol | PubChem[2] |

| Predicted XlogP | 2.1 | PubChem[2] |

| Physical Form | Solid (predicted) | Sigma-Aldrich |

The predicted XlogP value of 2.1 suggests that this compound possesses moderate lipophilicity. This is a crucial parameter as it influences both solubility in aqueous and organic media and the ability of the molecule to cross biological membranes.

II. Solubility Profile: Navigating the Dissolution Challenge

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption. Aryl-substituted 1,3,4-oxadiazoles are generally characterized by low solubility in polar solvents like water.[3] This is a key consideration for the formulation of this compound.

A. Predicted and Qualitative Solubility

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Media (e.g., Water, Buffers) | Low | The presence of the lipophilic bromophenyl group and the largely nonpolar oxadiazole ring are expected to limit solubility in water. Aryl substituents on 1,3,4-oxadiazoles significantly decrease aqueous solubility.[3][4] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents are commonly used to dissolve 1,3,4-oxadiazole derivatives for in vitro screening and synthetic reactions, suggesting good solubility. |

| Nonpolar Organic Solvents (e.g., Toluene, Hexane) | Low to Moderate | The polarity of the oxadiazole ring may limit solubility in highly nonpolar solvents. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate | The ability to act as hydrogen bond acceptors may afford some solubility in alcohols. |

B. Experimental Determination of Solubility: Methodologies

To obtain definitive solubility data, experimental assessment is crucial. The following are standard high-throughput methods employed in drug discovery settings.

This assay measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer. It is a rapid method to identify potential solubility liabilities early in the drug discovery process.

Experimental Workflow for Kinetic Solubility Determination

Caption: Workflow for a typical kinetic solubility assay.

Detailed Protocol for Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Serial Dilution: In a microplate, add the DMSO stock solution to the aqueous buffer to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.

-

Incubation: The plate is sealed and shaken at room temperature for a defined period, typically 90 minutes to 2 hours, to allow for precipitation to reach a steady state.

-

Separation of Precipitate: The precipitated compound is separated from the soluble fraction by either filtration through a filter plate or by centrifugation.

-

Quantification: The concentration of the compound in the filtrate or supernatant is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

III. Stability Profile: Ensuring Molecular Integrity

The stability of a drug candidate under various environmental conditions is a critical quality attribute that influences its shelf-life, formulation, and potential for degradation into inactive or even toxic byproducts. The 1,3,4-oxadiazole ring is generally considered to be a stable aromatic system.[5] However, the overall stability of this compound will be influenced by the interplay of the oxadiazole core and the bromophenyl substituent.

A. Key Considerations for Stability

-

Hydrolytic Stability: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to ring opening.[5]

-

Photostability: The presence of a bromoaryl moiety introduces a potential for photosensitivity. Aryl halides can undergo photodehalogenation upon exposure to UV light.

-

Thermal Stability: 2,5-Diaryl-1,3,4-oxadiazoles are known for their high thermal stability.[6]

-

Oxidative Stability: While the oxadiazole ring itself is relatively resistant to oxidation, other parts of the molecule could be susceptible.

B. Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the compound to harsh conditions to accelerate its decomposition. These studies are crucial for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Developing and validating stability-indicating analytical methods.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Detailed Protocol for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents. For hydrolytic studies, the compound can be dissolved in a small amount of a co-solvent like acetonitrile or methanol before adding the acidic or basic solution.

-

Acid Hydrolysis: Treat the compound with 0.1 M hydrochloric acid and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the compound with 0.1 M sodium hydroxide and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source that emits both UV and visible light, as specified by ICH guidelines.

-

Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.

-

Peak Purity and Identification: Assess the purity of the parent peak and identify the structure of significant degradation products using techniques like LC-MS/MS.

A study on a similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, showed significant degradation under thermal, moisture, and alkaline hydrolytic stress, while it was more resistant to acidic and photolytic conditions.[7] This suggests that the bromophenyl-oxadiazole scaffold may be particularly susceptible to base-catalyzed hydrolysis and thermal decomposition.

IV. Conclusion and Future Directions

This guide provides a comprehensive overview of the critical aspects of solubility and stability for this compound. While specific quantitative data for this exact molecule remains to be fully elucidated in publicly accessible literature, the provided information on its predicted properties, the behavior of analogous compounds, and detailed experimental protocols offers a robust framework for its characterization. For researchers and drug development professionals, a thorough experimental investigation of the solubility and stability under various conditions is an indispensable step in advancing this promising scaffold towards clinical application. The methodologies outlined herein provide a clear path for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of any potential therapeutic agent derived from this core structure.

V. References

-

THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES - ResearchGate. (2013, July 10). Retrieved from [Link]

-

Thermal degradation of some[5][8]oxadiazole derivatives with liquid crystalline properties. (2025, August 9). Retrieved from [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021, January 17). Retrieved from [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. Retrieved from [Link]

-

This compound - PubChem. Retrieved from [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Retrieved from [Link]

-

Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing. Retrieved from [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry. Retrieved from [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab. (2024, June 10). Retrieved from [Link]

-

Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers - RSC Publishing. Retrieved from [Link]

-

This compound - PubChemLite. Retrieved from [Link]

-

Force degradation study of compound A3 | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Retrieved from [Link]

-

(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2025, August 5). Retrieved from [Link]

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PubMed Central. Retrieved from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25). Retrieved from [Link]

-

Oxadiazoles in Medicinal Chemistry - ACS Publications - American Chemical Society. Retrieved from [Link]

-

Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound - DTIC. Retrieved from [Link]

-

Photochemical Degradation of Various Bridge-Substituted Fluorene- Based Materials - datapdf.com. (2016, June 8). Retrieved from [Link]

-

(PDF) Wavelength-resolved quantum yields for phenolic carbonyls in acidic solution: molecular structure effects on brown carbon photochemistry. (2025, November 9). Retrieved from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Retrieved from [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun - Semantic Scholar. (2022, November 1). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C8H5BrN2O | CID 978127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 8. nanobioletters.com [nanobioletters.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(3-Bromophenyl)-1,3,4-oxadiazole Analogs

Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in drug discovery due to its unique physicochemical properties and broad spectrum of biological activities.[1][2][3] Its metabolic stability, ability to participate in hydrogen bonding, and role as a bioisostere for amide and ester functionalities make it a valuable scaffold for the design of novel therapeutic agents.[1][2][3] The versatility of the 1,3,4-oxadiazole core has led to the development of compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7][8][9][10][11][12][13][14][15][16] This guide focuses on a specific subclass: 2-(3-Bromophenyl)-1,3,4-oxadiazole analogs, and explores their potential therapeutic targets, the rationale behind their selection, and the experimental methodologies for their validation. The presence of the 3-bromophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making this a promising area of research.

Anticipated Therapeutic Arenas and Key Molecular Targets

While direct studies on the therapeutic targets of this compound analogs are emerging, by examining structurally related compounds and the broader class of 1,3,4-oxadiazoles, we can infer several high-potential therapeutic areas and their corresponding molecular targets.

Oncology: A Multi-pronged Attack on Cancer Progression